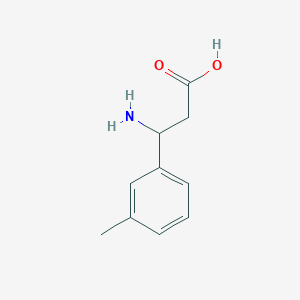

3-Amino-3-(3-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLYKNGYKKJNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377391 | |

| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-17-3 | |

| Record name | 3-amino-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling (S)-3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide to its Synthesis and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-methylphenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and neuroscience research. Its structural motif is of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, focusing on established methodologies for both racemic preparation and enantioselective resolution. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.

Discovery and Scientific Context

While a singular "discovery" event for (S)-3-Amino-3-(3-methylphenyl)propanoic acid is not prominently documented, its significance has grown with the increasing interest in β-amino acids as peptidomimetics and chiral synthons. The development of synthetic routes to access enantiomerically pure β-aryl-β-amino acids has been a key enabler for exploring their biological potential. Research has indicated the utility of (S)-3-Amino-3-(3-methylphenyl)propanoic acid in neuroscience, particularly in studies related to neuroprotection and cognitive function, suggesting its potential interaction with neurological pathways.[1] Its application as a constrained amino acid analogue allows for the synthesis of peptides with modified secondary structures and enhanced biological stability.

Synthesis of (S)-3-Amino-3-(3-methylphenyl)propanoic Acid

The synthesis of enantiomerically pure (S)-3-Amino-3-(3-methylphenyl)propanoic acid is typically achieved through a two-stage process: the initial synthesis of the racemic compound followed by chiral resolution.

Stage 1: Synthesis of Racemic 3-Amino-3-(3-methylphenyl)propanoic Acid

A common and efficient method for the synthesis of racemic β-aryl-β-amino acids is the one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia. In this case, 3-methylbenzaldehyde serves as the starting material.

Experimental Protocol:

A mixture of 3-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in a suitable solvent such as 1-butanol is refluxed for 1.5-2 hours. During this time, the evolution of carbon dioxide is observed. Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration and washed sequentially with boiling 1-butanol and boiling ethanol to remove impurities. The resulting white precipitate is dried to yield racemic this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 65-80% | Adapted from similar syntheses |

Note: This is a generalized protocol; specific yields may vary based on reaction scale and purification methods.

Stage 2: Enantioselective Resolution

The separation of the racemic mixture to isolate the desired (S)-enantiomer can be effectively achieved through enzymatic kinetic resolution. Lipases are commonly employed for this purpose, selectively catalyzing the acylation or hydrolysis of one enantiomer of a derivative of the racemic amino acid, typically the corresponding ester.

Experimental Workflow:

The overall workflow for the synthesis and resolution is depicted below.

Figure 1: General workflow for the synthesis and resolution of (S)-3-Amino-3-(3-methylphenyl)propanoic acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Esterification of Racemic Amino Acid: The racemic this compound is first converted to its corresponding ester (e.g., ethyl ester) by reacting it with ethanol in the presence of a catalyst such as thionyl chloride. This step is necessary as lipases generally exhibit higher activity towards esters.

-

Enzymatic Resolution: The racemic ethyl 3-amino-3-(3-methylphenyl)propanoate is dissolved in a suitable organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate) are added to the solution. The reaction is stirred at a controlled temperature (e.g., 30-45 °C). The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.[2][3][4][5][6]

-

Separation and Hydrolysis: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The reaction mixture, now containing the acylated (R)-ester and the unreacted (S)-ester, is separated using standard chromatographic techniques. The purified (S)-ester is then hydrolyzed under acidic or basic conditions to yield the final product, (S)-3-Amino-3-(3-methylphenyl)propanoic acid.

Quantitative Data for a Representative Lipase-Catalyzed Resolution:

| Parameter | Value |

| Enantiomeric Excess (ee) of (S)-enantiomer | >99% |

| Conversion | ~50% |

| Enantiomeric Ratio (E) | >200 |

Note: These are typical values for lipase-catalyzed resolutions of similar β-amino esters and serve as a benchmark.[4][6]

Potential Biological Significance and Research Applications

As previously mentioned, (S)-3-Amino-3-(3-methylphenyl)propanoic acid is utilized in neuroscience research.[1] While specific signaling pathways have not been fully elucidated in publicly available literature, its structural similarity to neurotransmitters and other bioactive molecules suggests potential interactions with receptors or enzymes in the central nervous system. The diagram below illustrates a hypothetical signaling pathway where a compound of this class might exert its neuroprotective effects.

Figure 2: Hypothetical neuroprotective signaling pathway involving a β-amino acid derivative.

Conclusion

(S)-3-Amino-3-(3-methylphenyl)propanoic acid represents a valuable chiral building block with demonstrated applications in chemical and pharmaceutical research. The synthetic methodologies outlined in this guide, combining a robust racemic synthesis with a highly efficient enzymatic resolution, provide a clear and reproducible pathway for obtaining this compound in high enantiomeric purity. Further investigation into its specific biological targets and mechanisms of action will undoubtedly continue to expand its utility in the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (R)-3-Amino-3-(3-methylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(3-methylphenyl)propanoic acid is a chiral amino acid derivative of significant interest in pharmaceutical and materials science.[1] Its specific stereochemistry plays a crucial role in its biological activity and application as a building block in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1][2] This guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation and characterization of this compound. It details the experimental protocols for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, and presents the expected data in a structured format for clarity and comparative analysis.

Introduction

(R)-3-Amino-3-(3-methylphenyl)propanoic acid, a derivative of β-phenylalanine, possesses a chiral center at the C3 position. The precise determination of its three-dimensional structure is paramount for understanding its interaction with biological targets and for ensuring the stereochemical purity of synthesized materials. The structural elucidation process involves a combination of spectroscopic and crystallographic techniques to confirm the connectivity of atoms, their spatial arrangement, and the absolute configuration of the chiral center.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Melting Point | 204-208 °C (decomposes) | [1] |

| Appearance | White powder | [1] |

| Optical Rotation | [α]D²⁵ = -16 ± 2º (c=1 in 0.5N NaOH) | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (R)-3-Amino-3-(3-methylphenyl)propanoic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 4H | Aromatic protons (C₆H₄) |

| ~4.5 | t | 1H | Methine proton (CH-NH₂) |

| ~2.7 | d | 2H | Methylene protons (CH₂) |

| ~2.3 | s | 3H | Methyl protons (CH₃) |

| ~11-12 | br s | 1H | Carboxylic acid proton (COOH) |

| ~2-3 | br s | 2H | Amine protons (NH₂) |

Note: Chemical shifts are predictive and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule.

Expected ¹³C NMR Data (Illustrative)

| Chemical Shift (ppm) | Assignment |

| ~175 | Carboxylic acid carbon (COOH) |

| ~138 | Aromatic carbon (C-CH₃) |

| ~128-129 | Aromatic carbons (CH) |

| ~125-127 | Aromatic carbons (CH) |

| ~50 | Methine carbon (CH-NH₂) |

| ~40 | Methylene carbon (CH₂) |

| ~21 | Methyl carbon (CH₃) |

Note: Chemical shifts are predictive and can vary based on the solvent and concentration.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of a chiral amino acid like (R)-3-Amino-3-(3-methylphenyl)propanoic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte protons.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

-

Chiral Purity Determination: To determine the enantiomeric excess, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used. This creates diastereomeric complexes that will exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data

| m/z Value | Interpretation |

| 179.09 | [M]⁺, Molecular ion |

| 162.09 | [M-NH₃]⁺, Loss of ammonia |

| 134.07 | [M-COOH]⁺, Loss of carboxylic acid group |

| 105.07 | [C₈H₉]⁺, Tropylium ion from benzyl fragmentation |

| 91.05 | [C₇H₇]⁺, Benzyl cation |

Note: Fragmentation patterns are predictive and depend on the ionization technique used.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like amino acids, which typically produces the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem Mass Spectrometry (MS/MS): To obtain more detailed structural information, a specific ion (e.g., the molecular ion) can be selected and fragmented, and the resulting fragment ions are then analyzed.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Expected Crystallographic Data

| Parameter | Expected Value Range/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Lengths (Å) | C-C (aromatic): ~1.39, C-C: ~1.54, C-N: ~1.47, C=O: ~1.25, C-O: ~1.30 |

| Bond Angles (°) | sp³ carbons: ~109.5°, sp² carbons: ~120° |

| Absolute Configuration | Determined by anomalous dispersion (Flack parameter) |

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4] This is usually achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (direct methods or Patterson methods). The structural model is then refined to best fit the experimental data.

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous scattering of X-rays, which results in a Flack parameter close to zero for the correct enantiomer.

Biological Context and Application

(R)-3-Amino-3-(3-methylphenyl)propanoic acid and its analogs are of interest in neuroscience research and pharmaceutical development.[1][2] They can serve as precursors for the synthesis of peptidomimetics and other small molecules that may interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels. The defined stereochemistry is often critical for specific receptor binding and subsequent biological activity.

Conclusion

The comprehensive structural elucidation of (R)-3-Amino-3-(3-methylphenyl)propanoic acid requires a multi-faceted analytical approach. NMR spectroscopy provides the primary framework of the molecular structure in solution, mass spectrometry confirms the molecular weight and provides fragmentation data for structural confirmation, and X-ray crystallography offers the definitive solid-state structure and absolute stereochemistry. The combination of these techniques provides the high level of structural detail and confidence required for its application in research and development, particularly in the pharmaceutical industry where stereochemical purity and defined structure are of utmost importance.

References

3-Amino-3-(3-methylphenyl)propanoic acid CAS number and chemical properties

This technical guide provides a comprehensive overview of 3-Amino-3-(3-methylphenyl)propanoic acid, a key chiral building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical properties, synthesis and analysis protocols, and its significant applications.

Chemical Properties and Identification

This compound, also known as β-Amino-3-methyl-hydrocinnamic acid, is a derivative of β-phenylalanine. Its chemical identity and properties are summarized below. The properties can vary depending on the stereoisomer.

| Property | Data | Reference |

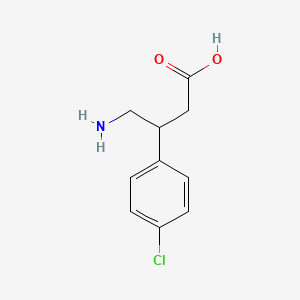

| CAS Number | 68208-17-3 (racemate/unspecified stereochemistry) | [1] |

| 748128-33-8 ((R)-isomer) | [2][3] | |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Appearance | White to off-white powder or solid | [1][2] |

| Melting Point | 204-208 °C (decomposes) ((R)-isomer) | [2] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Optical Rotation | [α]²⁵_D = -16 ± 2º (c=1 in 0.5N NaOH) ((R)-isomer) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

A common and efficient method for synthesizing 3-amino-3-arylpropanoic acids is a one-pot reaction involving the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.[4][5]

Materials:

-

3-Methylbenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or 1-Butanol)[6]

-

Hydrochloric Acid (HCl)

-

Recrystallization solvent (e.g., Methanol or Ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzaldehyde, malonic acid, and ammonium acetate in ethanol. A typical molar ratio is approximately 1:1:1.3 (aldehyde:malonic acid:ammonium acetate).[4][5]

-

Reflux: Heat the mixture to reflux for 6-16 hours. The reaction progress can be monitored by observing the formation of a precipitate.[4]

-

Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: The crude solid is dissolved in a dilute aqueous HCl solution (e.g., 1.0 N HCl) and then evaporated to dryness.[4]

-

Recrystallization: The resulting solid is further purified by recrystallization from a suitable solvent, such as hot methanol or ethanol, to yield the final product as white crystals.[4]

Caption: General workflow for the one-pot synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[2] While specific conditions may vary, a general reversed-phase HPLC method can be adapted for analysis.[7]

Instrumentation & Reagents:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase column (e.g., C18 or a specialized column like carbon-coated zirconia)[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 3.5).[7]

-

Sample diluent (typically the mobile phase or a component of it)

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of a reference standard of known purity. Prepare the sample to be analyzed by dissolving a precisely weighed amount in the diluent.

-

Chromatographic Conditions: Set up the HPLC system. An example of starting conditions could be a mobile phase of acetonitrile and a 25 mM phosphate buffer (pH 3.5) in a 38:62 v/v ratio, with a column temperature of 80°C and a flow rate of 1.2 mL/min.[7]

-

Detection: Use a fluorescence detector for enhanced sensitivity, with excitation and emission wavelengths set appropriately (e.g., 220 nm and 285 nm, respectively, for a related compound).[7] A UV detector can also be used.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard.

-

Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A typical experimental workflow for determining chemical purity using HPLC.

Biological and Research Applications

This compound is a valuable chiral intermediate with significant applications in diverse scientific fields. Its unique structure makes it a sought-after component in the synthesis of complex molecules.

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can influence their pharmacological properties, such as efficacy and target specificity. It is particularly relevant in the field of neuropharmacology for developing drugs that target neurological disorders.[2] Derivatives of 3-amino-3-arylpropanoic acids have been investigated for a range of biological activities, including potential as anticancer and antimicrobial agents.[8][9][10]

-

Materials Science: The compound is also utilized in materials science to develop advanced polymers and coatings. Its integration into material structures can enhance mechanical properties and thermal stability.[2]

-

Agrochemicals: As a versatile intermediate, it plays a role in the synthesis of modern agrochemicals.[2]

The following diagram illustrates the role of this compound as a foundational component leading to various advanced applications.

Caption: Logical relationships of this compound in various fields.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 748128-33-8 CAS MSDS ((R)-3-Amino-3-(3-methyl-phenyl)-propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the expected spectroscopic data for 3-Amino-3-(3-methylphenyl)propanoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While experimental data for this specific molecule is not widely available, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from typical ranges for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 4H | Ar-H |

| ~4.2-4.4 | t | 1H | CH-NH₂ |

| ~2.6-2.8 | d | 2H | CH₂-COOH |

| ~2.3 | s | 3H | Ar-CH₃ |

| Variable | br s | 2H | NH₂ |

| Variable | br s | 1H | COOH |

Note: The chemical shifts of NH₂ and COOH protons are highly dependent on the solvent and concentration and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | COOH |

| ~138-140 | Ar-C (quaternary, attached to CH₃) |

| ~135-137 | Ar-C (quaternary, attached to CH) |

| ~128-130 | Ar-CH |

| ~125-127 | Ar-CH |

| ~122-124 | Ar-CH |

| ~50-55 | CH-NH₂ |

| ~40-45 | CH₂-COOH |

| ~21 | Ar-CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3400-3200 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) |

| 1650-1580 | Medium | N-H bend (Amine) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179 | [M]⁺, Molecular ion |

| 162 | [M-NH₃]⁺ |

| 134 | [M-COOH]⁺ |

| 105 | [C₈H₉]⁺ (Tropylium ion derivative) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. A standard internal reference, such as tetramethylsilane (TMS) or a derivative, would be added. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence would be used to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the attenuated total reflectance (ATR) technique is a common and straightforward method. A small amount of the solid compound would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and infused into the ion source. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation and aid in structural elucidation by analyzing the resulting fragment ions.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Crystal Structure Analysis of 3-Amino-3-(3-methylphenyl)propanoic Acid: Data Not Available

A comprehensive search for the crystal structure of 3-Amino-3-(3-methylphenyl)propanoic acid has revealed a notable absence of publicly available crystallographic data. Despite extensive investigation across scientific databases and literature, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound could be located. Therefore, the quantitative data and detailed experimental protocols required for an in-depth technical guide are not available at this time.

For researchers, scientists, and drug development professionals interested in the structural properties of this molecule, this represents a gap in the current scientific knowledge. The determination of a crystal structure provides invaluable insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physicochemical properties of a compound, its potential biological activity, and for rational drug design.

While information on related compounds, such as the ortho (2-methylphenyl) and para (4-methylphenyl) isomers, as well as the unsubstituted phenyl analogue, is available, this data cannot be directly extrapolated to accurately represent the crystal packing and conformational properties of the meta (3-methylphenyl) isomer. The position of the methyl group on the phenyl ring can significantly influence the steric and electronic environment, leading to distinct crystal packing arrangements and molecular conformations.

Future Research Directions

The absence of a crystal structure for this compound highlights an opportunity for further research. A typical experimental workflow to determine this structure would involve the following key steps:

-

Synthesis and Purification: Chemical synthesis of this compound followed by rigorous purification to obtain a high-purity crystalline solid.

-

Crystallization: Systematic screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) to grow single crystals of suitable size and quality for X-ray diffraction.

-

X-ray Diffraction Data Collection: Mounting a single crystal on a diffractometer and irradiating it with X-rays to collect diffraction data.

-

Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and determine the electron density map, from which the atomic positions can be elucidated and refined.

Below is a generalized workflow diagram illustrating the process of crystal structure determination.

Figure 1. Generalized workflow for crystal structure determination.

Professionals in the fields of medicinal chemistry and materials science are encouraged to consider this as an area for original research. The elucidation of the crystal structure of this compound would be a valuable contribution to the scientific community, providing fundamental data for future molecular modeling, drug design, and materials science studies.

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-3-(3-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-3-(3-methylphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for researchers and professionals involved in the development of novel therapeutics, enabling the optimization of formulation, manufacturing, and storage processes.

Introduction

This compound is a β-amino acid derivative with a structure that lends itself to a variety of chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective utilization in drug discovery and development. This guide outlines the predicted solubility in various solvents and the expected stability profile under different environmental conditions. It also provides detailed experimental protocols for determining these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial in predicting its behavior in different solvent systems and under various stress conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| pKa (Predicted) | Acidic: ~4.5, Basic: ~9.5 | ChemAxon |

| LogP (Predicted) | 1.2 | ChemAxon |

| Melting Point | 204-208 °C (decomposes) | [1] |

Solubility Profile

The solubility of this compound is influenced by its amphoteric nature, possessing both a carboxylic acid and an amino group, as well as the hydrophobic 3-methylphenyl moiety. The following table summarizes the anticipated solubility in a range of common solvents at ambient temperature. Note: This data is predictive and should be confirmed by experimental analysis.

| Solvent | Type | Predicted Solubility (g/L) |

| Water (pH 7) | Polar Protic | Low |

| 0.1 M HCl | Aqueous Acidic | High |

| 0.1 M NaOH | Aqueous Basic | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate to Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dichloromethane (DCM) | Nonpolar | Very Low |

| Hexane | Nonpolar | Insoluble |

The solubility in aqueous solutions is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion, leading to minimal solubility in water. In acidic solutions (pH < pKa of the carboxylic acid), the amino group is protonated, forming a more soluble cationic species. Conversely, in basic solutions (pH > pKa of the amino group), the carboxylic acid is deprotonated, forming a more soluble anionic species.

Stability Profile

The stability of this compound is critical for its handling, storage, and formulation. The compound's stability is primarily affected by pH, temperature, and light.

pH Stability

The stability in aqueous solutions is expected to be lowest at neutral pH and to increase in acidic and basic conditions. Degradation pathways at neutral pH may involve intermolecular reactions between the amino and carboxylic acid groups.

Thermal Stability

As a solid, the compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can lead to degradation, particularly as it approaches its melting point. In solution, thermal degradation is likely to be accelerated and influenced by the pH of the medium.

Photostability

Compounds containing aromatic rings can be susceptible to photodegradation. Exposure to UV light may lead to the formation of colored degradants. It is recommended to store the compound protected from light.

Experimental Protocols

To facilitate the experimental determination of the solubility and stability of this compound, the following detailed protocols are provided.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a 0.45 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for solubility determination.

Stability Indicating Method: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at ambient temperature for 24 hours.

-

Thermal: 60 °C in a neutral solution for 48 hours.

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable chromatographic method (e.g., HPLC with a photodiode array detector).

-

Peak Purity Analysis: Evaluate the purity of the main peak to ensure that no degradation products are co-eluting.

-

Method Validation: The developed method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Caption: Forced degradation study workflow.

Signaling Pathways and Biological Interactions

Currently, there is limited publicly available information on specific signaling pathways directly modulated by this compound. As a novel compound, its biological interactions are a subject for ongoing research. The structural similarity to other β-amino acids suggests potential interactions with GABA receptors or other neurotransmitter systems, but this remains to be experimentally verified.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data and detailed experimental protocols are intended to support researchers and drug development professionals in their efforts to effectively utilize this compound. It is strongly recommended that the predicted solubility and stability profiles be confirmed through rigorous experimental investigation as outlined in this guide. The provided methodologies offer a robust framework for generating the necessary data to support formulation development, regulatory submissions, and the overall advancement of new therapeutic agents.

References

Thermochemical Properties of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3-Amino-3-(3-methylphenyl)propanoic acid. In the realm of drug development and materials science, a thorough understanding of a compound's thermochemical characteristics is paramount for predicting its stability, solubility, and bioavailability. These properties, including enthalpy of formation, entropy, and heat capacity, are critical inputs for computational models that forecast the behavior of active pharmaceutical ingredients (APIs) under various conditions.

Data Presentation: A Framework for Thermochemical Data

The following tables provide a structured format for the presentation of key thermochemical data. The values presented are for structurally related compounds and serve as examples of the data that would be generated for this compound through the experimental and computational methods described in this guide.

Table 1: Enthalpy of Formation and Standard Entropy

| Compound | Formula | State | ΔfH° (kJ/mol) | S° (J/mol·K) |

| Benzoic Acid | C₇H₆O₂ | solid | -385.2 | 167.6 |

| Phenylalanine | C₉H₁₁NO₂ | solid | -413.4 | 208.8 |

| Propanoic Acid | C₃H₆O₂ | liquid | -510.7 | 190.8 |

| This compound | C₁₀H₁₃NO₂ | solid | Data to be determined | Data to be determined |

Table 2: Thermal Properties

| Compound | Melting Point (K) | ΔfusH° (kJ/mol) | C_p,m (solid) (J/mol·K) |

| Benzoic Acid | 395.4 | 18.0 | 146.8 |

| Phenylalanine | 559.15 (decomp.) | N/A | 197.1 |

| Propanoic Acid | 252.3 | 7.3 | 152.7 (liquid) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric measurements. The following are detailed protocols for key experimental techniques.

Bomb Calorimetry: Determination of Enthalpy of Combustion

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the resulting temperature change is measured. The heat capacity of the calorimeter system is determined beforehand by combusting a standard substance with a known enthalpy of combustion, typically benzoic acid.[1][2]

Procedure:

-

Calibration:

-

A pellet of approximately 1 g of standard benzoic acid is weighed and placed in the crucible of the bomb calorimeter.[3]

-

A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

-

The bomb is sealed and purged of atmospheric nitrogen by flushing with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

The procedure is repeated with a precisely weighed pellet of this compound.

-

The heat released by the combustion of the sample is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The standard enthalpy of combustion is calculated per mole of the sample.

-

The standard enthalpy of formation is then calculated using Hess's Law, from the enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

-

Differential Scanning Calorimetry (DSC): Determination of Melting Point, Enthalpy of Fusion, and Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure changes in physical properties as a function of temperature.[4][5]

Principle: A small amount of the sample and an inert reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is recorded as a function of temperature.[6]

Procedure:

-

Melting Point and Enthalpy of Fusion:

-

A few milligrams of this compound are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The sample is subjected to a controlled heating program, for example, at a rate of 10 K/min.

-

An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample.[7]

-

The onset temperature of the peak is taken as the melting point.

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°).[6]

-

-

Heat Capacity (C_p,m):

-

Three DSC runs are performed under the same heating program:

-

An empty baseline run.

-

A run with a sapphire standard of known heat capacity.

-

A run with the sample of this compound.

-

-

The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three runs.

-

Mandatory Visualization

The following diagrams illustrate the workflows for the experimental determination of thermochemical properties.

References

- 1. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nsuworks.nova.edu [nsuworks.nova.edu]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 6. calnesis.com [calnesis.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Potential Biological Activities of 3-Amino-3-(3-methylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-Amino-3-(3-methylphenyl)propanoic acid, a β-aryl-β-amino acid derivative. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to known neuroactive compounds, particularly analogs of γ-aminobutyric acid (GABA), allows for informed predictions of its pharmacological profile. This document synthesizes information from studies on closely related compounds to project potential mechanisms of action, focusing on the GABAergic system. Furthermore, it outlines detailed experimental protocols for the synthesis and biological evaluation of this compound, providing a framework for future research and development. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in neuroscience.

Introduction

This compound is a non-proteinogenic β-amino acid. Its structure, featuring a phenyl ring with a methyl group at the meta position, is analogous to other β-phenyl-GABA derivatives that have demonstrated activity as central nervous system (CNS) modulators. The primary interest in this class of compounds lies in their ability to interact with GABA receptors, the main inhibitory neurotransmitter receptors in the brain. Modulation of GABAergic neurotransmission is a key mechanism for treating a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. This guide will explore the predicted biological activities of this compound based on the established pharmacology of its structural analogs.

Predicted Biological Activities and Mechanism of Action

Based on the structure-activity relationships of β-aryl-β-amino acids, this compound is predicted to be a modulator of GABA receptors. The phenyl ring at the β-position is a key pharmacophore that facilitates crossing the blood-brain barrier, a common limitation for direct GABA administration.

GABA Receptor Modulation

The most probable biological target for this compound is the GABA receptor system, which is broadly divided into GABAA and GABAB receptors.

-

GABAB Receptor Activity: Structurally similar compounds, such as baclofen (a p-chloro derivative) and phenibut, are known agonists at the GABAB receptor. Therefore, it is highly probable that this compound also acts as a GABAB receptor agonist. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

-

GABAA Receptor Activity: Some β-phenyl-GABA analogs also exhibit activity at GABAA receptors, albeit typically to a lesser extent. This interaction is allosteric, potentiating the effect of GABA. It is plausible that this compound could have a similar modulatory role.

The following diagram illustrates the predicted signaling pathway for GABAB receptor activation.

Caption: Predicted GABA-B receptor signaling cascade.

Potential Therapeutic Effects

Based on its predicted mechanism of action, this compound may exhibit the following therapeutic effects:

-

Anxiolytic: By enhancing inhibitory neurotransmission, the compound could reduce anxiety.

-

Anticonvulsant: Increased GABAergic tone is a well-established mechanism for suppressing seizure activity.

-

Nootropic: Some GABAB agonists have been reported to have cognitive-enhancing effects.

-

Neuroprotective: By reducing excitotoxicity, the compound could protect neurons from damage.

Quantitative Data Summary (Hypothetical)

As no direct experimental data is currently available, the following table is a template to illustrate how quantitative data for this compound would be presented.

| Assay Type | Target | Parameter | Value | Reference |

| Radioligand Binding | Human GABAB Receptor | Ki (μM) | Data not available | - |

| Radioligand Binding | Human GABAA Receptor | IC50 (μM) | Data not available | - |

| Functional Assay | GABAB-mediated cAMP inhibition | EC50 (μM) | Data not available | - |

| In vivo (Mouse) | Maximal Electroshock Seizure Test (MES) | ED50 (mg/kg) | Data not available | - |

| In vivo (Mouse) | Pentylenetetrazol Seizure Test (PTZ) | ED50 (mg/kg) | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to characterize the biological activity of this compound.

Synthesis

A common route for the synthesis of 3-amino-3-arylpropanoic acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

Caption: General synthesis and purification workflow.

Protocol:

-

Combine 3-methylbenzaldehyde, malonic acid, and ammonium acetate in a 1:1.1:2.2 molar ratio in absolute ethanol.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Confirm the structure and purity of the final product using 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

In Vitro Biological Evaluation

Objective: To determine the binding affinity of the compound for GABAA and GABAB receptors.

Protocol (GABAB):

-

Prepare crude synaptic membranes from rat brains.

-

Incubate the membranes with the radioligand [3H]-GABA in the presence of isoguvacine (to block GABAA sites) and varying concentrations of this compound.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist or antagonist) of the compound at GABAB receptors.

Protocol (cAMP Assay):

-

Use a cell line stably expressing the human GABAB receptor (e.g., CHO-K1 cells).

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Add varying concentrations of this compound to the cells.

-

Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).

-

A decrease in cAMP levels indicates agonist activity. Calculate the EC50 value from the concentration-response curve.

In Vivo Biological Evaluation

Objective: To assess the anticonvulsant effects of the compound in rodent models of epilepsy.

Protocol (Maximal Electroshock Seizure - MES Test):

-

Administer this compound (intraperitoneally or orally) to mice at various doses.

-

After a predetermined time, induce seizures by applying an electrical stimulus via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Protocol (Pentylenetetrazol - PTZ Test):

-

Administer the test compound to mice at various doses.

-

After a set time, administer a convulsive dose of PTZ subcutaneously.

-

Observe the animals for the onset of clonic and tonic-clonic seizures.

-

Determine the ED50 for protection against seizures.

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet available in the scientific literature, its structural analogy to known GABAergic modulators provides a strong rationale for its investigation as a potential neuroactive agent. The predicted activities as a GABAB receptor agonist, with potential anxiolytic, anticonvulsant, and nootropic effects, make it a compelling candidate for further research. This guide provides the foundational knowledge and detailed experimental protocols necessary to embark on a thorough investigation of this promising compound. The synthesis is straightforward, and the biological assays outlined are standard in the field of neuroscience drug discovery. Future studies are warranted to confirm these predicted activities and to explore the full therapeutic potential of this compound.

In Silico Prediction of 3-Amino-3-(3-methylphenyl)propanoic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-methylphenyl)propanoic acid is a β-amino acid derivative with potential applications in the development of neuroprotective and cognitive-enhancing agents.[1] This technical guide outlines a comprehensive in silico workflow designed to predict and characterize the bioactivity of this compound. By leveraging a suite of computational methodologies, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently identify potential molecular targets, elucidate mechanisms of action, and assess the druglikeness of this compound. This in silico approach facilitates a rational, hypothesis-driven investigation into its therapeutic potential for neurological disorders, accelerating the early stages of drug discovery and development.

Introduction

This compound and its analogs are recognized for their potential in synthesizing bioactive molecules, particularly those targeting neurological disorders.[1] The unique structural features of β-amino acids make them valuable scaffolds in medicinal chemistry. In silico, or computer-aided, drug design methods have become indispensable tools in modern pharmaceutical research, offering a time- and cost-effective means to screen and analyze potential drug candidates before committing to extensive experimental validation.[2][3] This guide provides a detailed framework for the computational evaluation of this compound, focusing on its potential neuroprotective and neuromodulatory activities.

In Silico Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques to build a comprehensive profile of the molecule's potential pharmacological properties.

Methodologies and Experimental Protocols

Compound Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Protocol:

-

2D Structure Sketching: Draw the 2D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using a computational chemistry package (e.g., Avogadro, Maestro).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy, stable conformation. The resulting structure in .sdf or .mol2 format is used for subsequent analyses.

Target Identification and Interaction Analysis

To identify potential protein targets, an inverse molecular docking approach is employed. This involves docking the small molecule against a large library of protein structures.

Protocol:

-

Protein Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

-

Inverse Docking Simulation: Employ an inverse docking server or software (e.g., PharmMapper, idTarget) to screen the prepared ligand against the protein database.

-

Target Prioritization: Rank the potential targets based on docking scores and binding affinities. Focus on targets relevant to neuroprotection and neurological disorders, such as NMDA receptors, GABA receptors, and enzymes involved in neuroinflammation.[4][5][6]

Once potential targets are identified, detailed molecular docking studies are performed to predict the binding mode and affinity of this compound to the active site of each protein.

Protocol:

-

Protein Preparation:

-

Download the 3D structure of the target protein from the PDB.

-

Remove water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of the compound.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate multiple binding poses and rank them based on the scoring function.

-

-

Analysis of Results:

-

Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[7] A predictive QSAR model can be built using a dataset of structurally similar compounds with known activities against a specific target.

Protocol:

-

Dataset Collection: Curate a dataset of compounds structurally related to this compound with experimentally determined bioactivity data (e.g., IC50, Ki) for a relevant neurological target.

-

Molecular Descriptor Calculation: Calculate various 1D, 2D, and 3D molecular descriptors for each compound in the dataset (e.g., molecular weight, logP, topological polar surface area, electronic properties).

-

Model Building: Develop a QSAR model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest).[8][9]

-

Model Validation: Rigorously validate the QSAR model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power.

-

Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.[10]

Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: Align a set of active molecules and extract common chemical features.

-

Structure-based: Identify key interaction points between a ligand and its target protein from a docked complex.

-

-

Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds to assess its ability to distinguish between them.

-

Virtual Screening: Use the validated pharmacophore model to screen large compound libraries to identify novel molecules with potential activity. The fit of this compound to the generated pharmacophore can indicate its likelihood of possessing the desired bioactivity.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for clinical success. For a CNS-active compound, predicting its ability to cross the blood-brain barrier (BBB) is particularly important.[1]

Protocol:

-

ADMET Property Calculation: Use computational tools and web servers (e.g., SwissADME, PreADMET) to calculate a range of physicochemical and pharmacokinetic properties.

-

Blood-Brain Barrier Penetration Prediction: Utilize models that predict the logBB (logarithm of the brain/plasma concentration ratio) to assess the likelihood of the compound entering the central nervous system.[11][12]

-

Toxicity Prediction: Employ computational models to predict potential toxicities, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Data Presentation

The quantitative data generated from the in silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Optimal Range for CNS Drugs |

| Molecular Weight ( g/mol ) | 179.22 | < 450 |

| logP | 1.5 | -0.4 to 5.6 |

| Topological Polar Surface Area (Ų) | 63.3 | < 90 |

| Number of Hydrogen Bond Donors | 2 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Blood-Brain Barrier (BBB) Permeation | High | High |

| Gastrointestinal (GI) Absorption | High | High |

| Lipinski's Rule of Five Violations | 0 | 0 |

Table 2: Molecular Docking Results against Potential Neurological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| NMDA Receptor (GluN1/GluN2A) | 4PE5 | -7.2 | Asp731, Thr529, Arg523 |

| GABA-A Receptor (α1β2γ2) | 6D6U | -6.8 | Tyr205, Phe200, Thr142 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -6.5 | Arg120, Tyr355, Ser530 |

Table 3: Predicted Bioactivity from QSAR Model

| Target | QSAR Model | Predicted pIC50 |

| NMDA Receptor Antagonist | 3D-QSAR | 6.8 |

Visualization of a Potential Signaling Pathway

Based on the docking results, this compound shows potential interaction with the NMDA receptor. The following diagram illustrates a simplified NMDA receptor signaling pathway, which is crucial for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in various neurological disorders.[4][13][14]

Conclusion

The in silico workflow presented in this guide provides a robust framework for the initial assessment of the bioactivity of this compound. By systematically applying molecular modeling techniques, it is possible to generate testable hypotheses regarding its potential molecular targets, mechanism of action, and suitability as a drug candidate for neurological disorders. The predictive data generated through these computational methods can guide further experimental validation, ultimately accelerating the translation of this promising compound from a chemical entity to a potential therapeutic agent.

References

- 1. Blood Brain Barrier Penetration – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]

- 2. What is in silico drug discovery? [synapse.patsnap.com]

- 3. In Silico Studies in Drug Research Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. NMDA receptor - Wikipedia [en.wikipedia.org]

The Expanding Role of β-Amino Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptides and small molecules represents a significant and expanding strategy in modern medicinal chemistry. Their unique structural properties offer compelling advantages in overcoming common challenges in drug development, including poor metabolic stability and limited conformational control. This in-depth technical guide explores the core principles of β-amino acids in medicinal chemistry, providing a comprehensive overview of their synthesis, conformational characteristics, and therapeutic applications, supplemented with quantitative data, detailed experimental protocols, and key signaling pathway visualizations.

Introduction: The Structural Advantage of β-Amino Acids

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly subtle alteration has profound implications for their chemical and biological properties. The increased flexibility of the carbon backbone allows β-amino acids and the peptides derived from them (β-peptides) to adopt stable and predictable secondary structures, such as helices, turns, and sheets.[1][2] A critical advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptides to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[3][4]

Therapeutic Applications and Quantitative Data

The unique attributes of β-amino acids have been leveraged in the design of a diverse range of therapeutic agents, from small molecule enzyme inhibitors to potent peptide-based drugs.

DPP-4 Inhibition for Type 2 Diabetes: The Case of Sitagliptin

Sitagliptin (Januvia®) is a prominent example of a successful drug featuring a β-amino acid moiety. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[5]

Table 1: Pharmacokinetic Properties of Sitagliptin [5]

| Parameter | Value |

| Bioavailability | ~87% |

| Time to Peak (Tmax) | 1-4 hours |

| Protein Binding | ~38% |

| Metabolism | Primarily via CYP3A4 and CYP2C8 (minor pathway) |

| Half-life | ~12.4 hours |

| Excretion | ~79% unchanged in urine |

Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents, with β-peptides emerging as a promising class. Their ability to mimic the amphipathic structures of natural antimicrobial peptides, combined with their proteolytic stability, makes them potent and durable antibacterial agents.[3]

Table 2: In Vitro Activity of Antimicrobial β-Peptides

| Peptide/Compound | Target Organism | MIC (μg/mL) | Reference |

| Peptide 11 | E. coli | 2-16 | [6] |

| Peptide 11 | S. aureus | 2-16 | [6] |

| Betatide | Methicillin-resistant S. epidermidis (MRSE) | Not specified, but effective | [3] |

| A20L | Carbapenem-resistant K. pneumoniae | ≤128 | [7] |

Inhibition of Protein-Protein Interactions in Cancer

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their dysregulation is a hallmark of many cancers. The interaction between pro-survival proteins like Bcl-2 and Bcl-xL and pro-apoptotic proteins like Bak and Bad is a critical control point. β-amino acid-containing peptides and small molecules have been designed to mimic the BH3 domain of pro-apoptotic proteins, thereby disrupting these interactions and inducing apoptosis in cancer cells.

Table 3: In Vitro Activity of Bcl-2/Bcl-xL Inhibitors

| Compound/Peptide | Target | Ki (nM) | IC50 (μM) | Reference |

| Fluorescent Bad peptide | Bcl-xL | 21.48 (Kd) | - | [8] |

| Bad BH3 peptide | Bcl-xL | - | 0.048 | [8] |

| Bak BH3 peptide | Bcl-xL | - | 1.14 | [8] |

Key Signaling Pathways Involving β-Amino Acid-Targeted Therapeutics

Visualizing the signaling pathways targeted by β-amino acid-containing drugs is crucial for understanding their mechanism of action.

GLP-1 Receptor Signaling Pathway

Sitagliptin enhances the signaling of the GLP-1 receptor by preventing the degradation of its ligand, GLP-1.

Caption: GLP-1 receptor signaling cascade leading to insulin secretion.

Bcl-2 Family-Mediated Apoptosis Pathway

Inhibitors targeting Bcl-2 and Bcl-xL disrupt their interaction with pro-apoptotic proteins like Bak and Bax, leading to apoptosis.

Caption: Inhibition of Bcl-2/Bcl-xL by β-amino acid derivatives promotes apoptosis.

γ-Secretase Processing of Amyloid Precursor Protein

β-peptides have been investigated as inhibitors of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP).

Caption: Amyloidogenic and non-amyloidogenic processing of APP.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of β-amino acid-containing compounds.

Synthesis of β-Amino Acids via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classical and reliable method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[9]

Workflow:

Caption: Workflow for Arndt-Eistert homologation.

Detailed Methodology:

-

Acid Chloride Formation: The starting N-protected α-amino acid is converted to its corresponding acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

-

Reaction with Diazomethane: The acid chloride is then reacted with an excess of diazomethane (CH₂N₂) in an ethereal solution. This reaction is highly exothermic and diazomethane is explosive and toxic, requiring careful handling in a well-ventilated fume hood. The reaction forms an α-diazoketone intermediate.

-

Wolff Rearrangement: The α-diazoketone is subjected to a Wolff rearrangement, which is typically catalyzed by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate, or induced by photolysis or thermolysis. In the presence of a nucleophile, such as water, the rearrangement of the diazoketone to a ketene is followed by nucleophilic attack to yield the homologous carboxylic acid, which is the desired β-amino acid. If an alcohol or an amine is used as the nucleophile, the corresponding β-amino ester or amide is formed.[10]

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

SPPS is the most common method for the synthesis of peptides, including those containing β-amino acids. The Fmoc/tBu strategy is widely employed.

Detailed Methodology:

-

Resin Swelling: The solid support resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected β-amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is monitored for completion using a qualitative test like the Kaiser test.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Analysis: The crude peptide is precipitated, purified (usually by reverse-phase HPLC), and characterized (e.g., by mass spectrometry).

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of β-amino acid-containing compounds is crucial for predicting their in vivo half-life. This is often done by incubating the compound with liver microsomes or hepatocytes.

Detailed Methodology:

-

Preparation of Reagents: The test compound is dissolved in a suitable solvent (e.g., DMSO). Liver microsomes or hepatocytes are thawed and suspended in an appropriate buffer. A cofactor solution, typically containing NADPH for phase I metabolism, is prepared.

-

Incubation: The test compound, liver microsomes/hepatocytes, and cofactor solution are mixed and incubated at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The metabolic reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of the parent compound remaining is plotted against time. From this, key metabolic stability parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.

Conclusion